

¹³C NMR of formaldehyde phenylhydrazone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Formaldehyde phenylhydrazone*

Cat. No.: *B15386310*

[Get Quote](#)

An In-Depth Technical Guide to the ¹³C NMR of **Formaldehyde Phenylhydrazone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of **formaldehyde phenylhydrazone**. As a foundational molecule in the hydrazone class, its structural elucidation is critical for researchers in synthetic chemistry and drug development. This document moves beyond a simple data sheet, offering an in-depth exploration of spectral interpretation, the causality behind experimental choices, and the practical implications of phenomena such as solvent effects and E/Z isomerism. It includes a detailed, field-tested protocol for acquiring high-quality ¹³C NMR spectra and summarizes key spectral data for practical laboratory use.

Introduction: The Significance of Formaldehyde Phenylhydrazone

Formaldehyde phenylhydrazone ($C_7H_8N_2$) is a derivative formed from the condensation of formaldehyde and phenylhydrazine. Hydrazones, characterized by the $R_1R_2C=NNHR_3$ functional group, are a cornerstone of modern organic chemistry. They serve as crucial intermediates in the synthesis of heterocyclic compounds, as versatile ligands in coordination chemistry, and as scaffolds in the development of novel therapeutic agents.

Given this importance, unambiguous structural characterization is paramount. ^{13}C NMR spectroscopy provides a powerful, non-destructive tool to probe the carbon skeleton of the molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, offering a fingerprint of the molecular structure. This guide will dissect the ^{13}C NMR spectrum of **formaldehyde phenylhydrazone**, providing the expertise needed to leverage this technique for structural verification, purity assessment, and reaction monitoring.

Molecular Structure and Predicted ^{13}C NMR Environments

To interpret the spectrum, one must first understand the molecule's structure and the distinct electronic environments of its seven carbon atoms. The molecule consists of a phenyl ring attached to a hydrazone functional group.

The carbon atoms can be categorized as follows:

- Imine Carbon (C-7): The CH_2 carbon of the original formaldehyde unit, double-bonded to a nitrogen.
- Phenyl Group Carbons:
 - Ispo Carbon (C-1): The carbon atom of the phenyl ring directly attached to the hydrazone nitrogen.
 - Ortho Carbons (C-2, C-6): Two equivalent carbons adjacent to the ipso-carbon.
 - Meta Carbons (C-3, C-5): Two equivalent carbons meta to the ipso-carbon.
 - Para Carbon (C-4): The carbon atom opposite the ipso-carbon.

The diagram below illustrates the numbering convention used for the spectral assignments in this guide.

Caption: Figure 1: Structure of **formaldehyde phenylhydrazone** with IUPAC numbering.

^{13}C NMR Spectral Analysis and Data Interpretation

The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, shifting the signal upfield (lower ppm).

Based on data from phenylhydrazine and analogous hydrazone structures, the expected chemical shifts for **formaldehyde phenylhydrazone** are summarized below.[1][2][3]

Carbon Atom	Label	Hybridization	Expected Chemical Shift (δ , ppm)	Rationale for Shift
Ipso-C	C-1	sp ²	~145-150	Attached to electronegative nitrogen, significantly deshielded.
Ortho-C	C-2, C-6	sp ²	~112-114	Shielded due to the electron-donating resonance effect of the -NH group.
Para-C	C-4	sp ²	~120-122	Less shielded than ortho-C but more shielded than meta-C.
Meta-C	C-3, C-5	sp ²	~129-130	Least affected by the substituent; chemical shift is close to that of benzene (128.5 ppm).
Imine-C	C-7	sp ²	~135-140	This azomethine carbon is deshielded by the adjacent nitrogen. The specific shift is an estimation based on similar aldehyde hydrazones. ^[2]

Advanced Considerations: Isomerism and Solvent Effects

A thorough analysis requires consideration of dynamic and environmental factors that can alter the ^{13}C NMR spectrum.

E/Z Isomerism

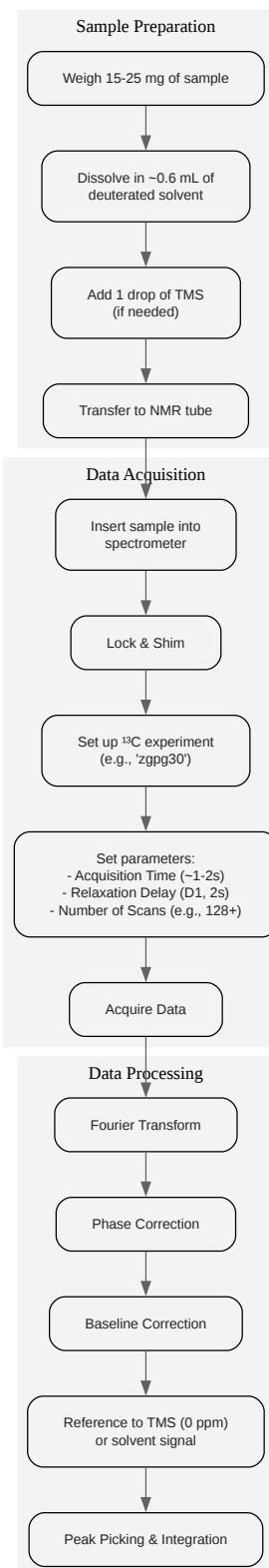
The C=N double bond in hydrazones is a site of potential stereoisomerism, leading to E (entgegen) and Z (zusammen) isomers.^{[4][5]} The interconversion between these isomers can be slow on the NMR timescale, resulting in two distinct sets of signals—one for each isomer.^[6] For **formaldehyde phenylhydrazone**, the two substituents on the carbon are identical (hydrogens), so E/Z isomerism is not a factor. However, for substituted aldehyde or ketone hydrazones, the presence of multiple signal sets is a key indicator of isomeric mixtures.^{[7][8]}

The Critical Role of Solvent Selection

The choice of deuterated solvent is one of the most important experimental parameters. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact strongly with the N-H proton of the hydrazone.^{[9][10]} This interaction can influence the electron density across the molecule and lead to significant changes in chemical shifts compared to spectra recorded in non-polar solvents like benzene-d₆ or less polar solvents like chloroform-d₃ (CDCl₃).^{[11][12]} When reporting ^{13}C NMR data, specifying the solvent is non-negotiable for reproducibility.

A Field-Validated Protocol for ^{13}C NMR Data Acquisition

This protocol outlines a self-validating system for obtaining a high-quality, interpretable ^{13}C NMR spectrum of **formaldehyde phenylhydrazone**.


Objective: To acquire a proton-decoupled ^{13}C NMR spectrum with accurate chemical shift referencing and good signal-to-noise.

Materials:

- **Formaldehyde phenylhydrazone** sample (15-25 mg)

- Deuterated NMR solvent (e.g., CDCl_3 or DMSO-d_6)
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Tetramethylsilane (TMS) as internal standard (optional, as modern spectrometers can reference the solvent signal)

Workflow Diagram:

Figure 2: Experimental workflow for ¹³C NMR spectroscopy.[Click to download full resolution via product page](#)

Caption: Figure 2: Step-by-step workflow from sample preparation to final data processing.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 15-25 mg of **formaldehyde phenylhydrazone** and place it in a small vial.
 - Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl_3). Ensure the sample dissolves completely. Sonication may be used to aid dissolution.
 - Trustworthiness Check: Use a high-purity solvent to avoid interfering signals. Tables of common NMR impurities and solvent signals should be consulted.[\[13\]](#)
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup and Calibration:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability.
 - Shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, well-resolved peaks.
- Data Acquisition:
 - Load a standard proton-decoupled ^{13}C NMR pulse program (e.g., `zgpg30` on Bruker instruments).
 - Expertise-Driven Parameter Selection:
 - Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.[\[14\]](#)
 - Relaxation Delay (D1): A delay of 2 seconds is typically sufficient. However, for molecules with quaternary carbons (not present here), a longer delay (5-10 s) may be needed to allow for full relaxation and ensure accurate quantitative analysis.

- Number of Scans (NS): ^{13}C has a low natural abundance (~1.1%), requiring multiple scans. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Apply a baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., CDCl_3 at 77.16 ppm).
 - Identify and label the peak positions.

Applications in Drug Development and Quality Control

The ^{13}C NMR spectrum of **formaldehyde phenylhydrazone**, and hydrazones in general, is a vital tool in regulated environments like drug development.

- Structural Verification: It provides definitive confirmation that the desired molecular structure has been synthesized.
- Purity Assessment: The presence of unexpected peaks can indicate impurities, residual starting materials, or side products.
- Batch-to-Batch Consistency: Comparing the ^{13}C NMR spectra of different synthesis batches ensures manufacturing consistency, a key requirement for regulatory submissions.
- Reaction Monitoring: The disappearance of starting material signals (e.g., formaldehyde) and the appearance of product signals can be tracked to optimize reaction conditions.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural analysis of **formaldehyde phenylhydrazone**. A comprehensive understanding of the spectrum involves not only assigning peaks to their respective carbon atoms but also appreciating the influence of experimental conditions like solvent choice. By following a robust, validated protocol, researchers can acquire high-fidelity data that serves as a reliable fingerprint for this important chemical entity, underpinning further research and development in chemistry and pharmaceutical science.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- PubChem. (n.d.). **Formaldehyde phenylhydrazone**. National Center for Biotechnology Information.
- ResearchGate. (n.d.). ¹³C NMR spectra assignment of title compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information for an article.
- Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. *Molecules*, 26(16), 4908.
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3). University of Nizwa.
- Walker, J. W. (1903). LXXV.—Action of formaldehyde on phenylhydrazine and on some hydrazones. *Journal of the Chemical Society, Transactions*, 83, 923-930.
- Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. *International Journal of Organic Chemistry*, 12, 28-39.
- Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in nuclear magnetic resonance spectra. *The Journal of Chemical Physics*, 32(4), 1227-1233.
- Echiada, S., et al. (2024). The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent. *Chemistry Research and Practice*, 1(2), 1-9.
- Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance. XI. E,Z-isomerism in hydrazones. *Tetrahedron*, 24(8), 3347-3360.
- Butler, R. N., & Morris, G. J. (1976). EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone. *Journal of the Chemical Society, Perkin Transactions 2*, (5), 501-504.
- Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin.

- Neville, G. A. (1967). N.M.R. SOLVENT STUDIES: HYDRAZINE AS A SOLVENT. Canadian Journal of Chemistry, 45(23), 2913-2916.
- Butler, R. N., & Morris, G. J. (1976). EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone. Journal of the Chemical Society, Perkin Transactions 1, 813-816.
- Lyčka, A., et al. (2003). ^{15}N , ^{13}C and ^1H NMR study of tautomerism and E/Z isomerism in 3-[(Z)-(2-phenylhydrazinylidene)methyl]quinoxalin-2(1H)-one and 3-[(E)-(2-phenylhydrazinylidene)methyl]quinoxalin-2(1H)-one. Magnetic Resonance in Chemistry, 41(3), 213-217.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Hossan, A., et al. (2023). E- or Z-Isomers Arising from the Geometries of Ligands in the Mercury Complex of 2-(Anthracen-9-ylmethylene)-N-phenylhydrazine Carbothioamide. Molecules, 28(21), 7378.
- Oregon State University. (n.d.). ^{13}C NMR Chemical Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenylhydrazine(100-63-0) ^{13}C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 4. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone | Semantic Scholar [semanticscholar.org]
- 5. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. E- or Z-Isomers Arising from the Geometries of Ligands in the Mercury Complex of 2-(Anthracen-9-ylmethylene)-N-phenylhydrazine Carbothioamide - PMC

[pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]
- 10. unn.edu.ng [unn.edu.ng]
- 11. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [¹³C NMR of formaldehyde phenylhydrazone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15386310#c-nmr-of-formaldehyde-phenylhydrazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com